7Z-Trifostigmanoside I

Description

BenchChem offers high-quality 7Z-Trifostigmanoside I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7Z-Trifostigmanoside I including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

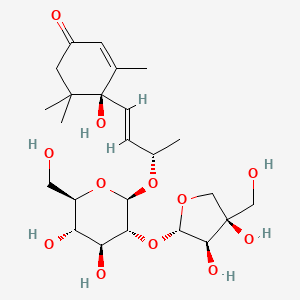

IUPAC Name |

(4S)-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3/b6-5+/t13-,15+,16+,17-,18+,19-,20+,21-,23+,24+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOHPMUWXJPXFB-IJAFTANASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Biological Activity Screening of Ipomoea batatas Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the biological activity screening of extracts from Ipomoea batatas, commonly known as the sweet potato. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological processes to facilitate further research and development in the pharmaceutical and nutraceutical fields.

Phytochemical Landscape of Ipomoea batatas

Ipomoea batatas is a rich source of various bioactive phytochemicals, with the specific composition varying depending on the part of the plant (tuber, leaves, peel), cultivar, and extraction solvent.[1] The primary classes of phytochemicals identified include phenolic compounds, flavonoids, anthocyanins, and carotenoids.[1]

The leaves of sweet potatoes, often considered agricultural waste, are particularly rich in phenolic compounds, containing higher concentrations than the storage roots or other common vegetables like spinach.[2] Key phenolic acids identified include caffeic acid, chlorogenic acid, and various dicaffeoylquinic acids.[2][3][4] Flavonoids such as quercetin, catechin, and epicatechin are also present and contribute significantly to the plant's biological activities.[2][5] The purple-fleshed varieties are especially noted for their high content of anthocyanins, which are responsible for their vibrant color and potent antioxidant properties.[6][7]

A general phytochemical screening of sweet potato leaf extracts often reveals the presence of alkaloids, saponins, tannins, terpenoids, and steroids, highlighting the diverse chemical nature of the extracts.[8][9][10] This complex chemical profile is the basis for the wide range of biological activities observed.

Antioxidant Activity

The antioxidant potential of Ipomoea batatas extracts is one of the most extensively studied biological activities. This activity is primarily attributed to the high concentration of phenolic compounds and flavonoids, which can neutralize free radicals.[2][11]

Quantitative Antioxidant Data

The antioxidant capacity of Ipomoea batatas extracts has been quantified using various assays. The following tables summarize representative data from different studies, showcasing the influence of extract type, plant part, and cultivar on antioxidant activity.

Table 1: Total Phenolic and Flavonoid Content of Ipomoea batatas Leaf Extracts

| Cultivar/Extract Type | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |

| 'O'Henry' | 10.49 ± 1.04 | 4.26 ± 0.23 | [2] |

| 'Vardaman' | 8.11 ± 2.11 | - | [11] |

| Decoction Extract | 89.26 mg GAE/g extract | - | [5][12] |

| Soxhlet Extract | - | 3.26 µg/mg (Catechin) | [5] |

| Decoction Extract | - | 3.11 µg/mg (Epicatechin) | [5] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Table 2: In Vitro Antioxidant Activity of Ipomoea batatas Extracts

| Assay | Extract/Cultivar | IC50 Value (µg/mL) or Activity | Reference |

| DPPH | 'Vardaman' Leaf Extract | 184.3 | [11] |

| DPPH | 'Centennial' Leaf Extract | 450.46 | [11] |

| DPPH | 'O'Henry' Leaf Extract | 88.83 ± 1.94 | [2] |

| ABTS | 'O'Henry' Leaf Extract | 94.6 ± 2.76 | [2] |

| FRAP | 'O'Henry' Leaf Extract | 2.83 ± 0.07 (mmol FeSO4/g) | [2] |

| DPPH | Orange Fleshed Sweet Potato Flour | 39.8% inhibition at 1 mg/mL | [3] |

| ORAC | Orange Fleshed Sweet Potato Flour | >988 µmol TE/g of dry extract | [3] |

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); FRAP: Ferric Reducing Antioxidant Power; ORAC: Oxygen Radical Absorbance Capacity; IC50: Half-maximal inhibitory concentration.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.15 mM) in ethanol (B145695) or methanol.[7]

-

Prepare a series of dilutions of the Ipomoea batatas extract in the same solvent.

-

A standard antioxidant, such as Trolox or ascorbic acid, is used as a positive control.[3][11]

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the extract dilutions (e.g., 100 µL or 150 µL) to each well.[3][7]

-

Add the DPPH solution (e.g., 200 µL) to each well.[7]

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes).[7]

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.[7]

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the extract concentration.

-

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

-

Preparation of Reagents:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

-

Prepare serial dilutions of the Ipomoea batatas extract and a standard antioxidant.

-

-

Assay Procedure:

-

Data Analysis:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

-

Antimicrobial Activity

Extracts from Ipomoea batatas, particularly from the leaves, have demonstrated inhibitory effects against a range of pathogenic bacteria and fungi.[2] This activity is often attributed to the presence of secondary metabolites like phenolic compounds, which can interact with bacterial cell structures.[2]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically evaluated by measuring the zone of inhibition in agar (B569324) diffusion assays.

Table 3: Antibacterial Activity of Ipomoea batatas Leaf Extracts (Zone of Inhibition in mm)

| Microorganism | Extract Type | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference |

| Salmonella typhi | Ethanolic | 100 | 25 | [8][9] |

| Listeria monocytogenes | Ethanolic | 12.5 | 20 | [8][9] |

| Staphylococcus aureus | Ethanolic | 12.5 | 20 | [8][9] |

| Vibrio cholerae | Ethanolic | 12.5 | 20 | [8][9] |

| Pseudomonas aeruginosa | Ethanolic | 12.5 | 20 | [8][9] |

| Enterococcus faecalis | Ethanolic | - | 7 | [8][9] |

| Staphylococcus aureus | Methanolic ('Vardaman') | - | 19.33 | [2] |

| Streptococcus mutans | Methanolic ('Vardaman') | - | 32.33 | [2] |

| Staphylococcus aureus | Aqueous | 100 µg/mL | 13 | [13] |

| Bacillus subtilis | Aqueous | 100 µg/mL | 12 | [13] |

| Escherichia coli | Aqueous | 100 µg/mL | 11 | [13] |

Experimental Protocol for Antimicrobial Screening

This method is widely used to assess the antimicrobial activity of plant extracts.[2][8][13]

-

Preparation of Materials:

-

Prepare sterile nutrient agar plates for bacteria or potato dextrose agar plates for fungi.[13]

-

Inoculate the agar plates with a standardized suspension of the test microorganism.

-

Impregnate sterile filter paper discs with the Ipomoea batatas extract at various concentrations or create wells in the agar to be filled with the extract.[2][13]

-

Use standard antibiotics as positive controls and the extraction solvent as a negative control.[2][13]

-

-

Assay Procedure:

-

Place the impregnated discs or fill the wells on the inoculated agar plates.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).[13]

-

-

Data Analysis:

-

Measure the diameter of the clear zone of inhibition around the disc/well in millimeters. A larger zone indicates greater antimicrobial activity.

-

Anti-inflammatory Activity

Extracts from Ipomoea batatas have shown significant anti-inflammatory properties by modulating key inflammatory pathways.[4][5][6] This activity is crucial for its potential use in managing chronic inflammatory diseases.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects are often assessed by measuring the inhibition of inflammatory mediators in cell-based assays.

Table 4: Anti-inflammatory Activity of Ipomoea batatas Extracts in LPS-stimulated RAW 264.7 Macrophages

| Mediator | Extract/Concentration | % Inhibition or Effect | Reference |

| Nitric Oxide (NO) | Orange Fleshed Sweet Potato Flour (100 µg/mL) | 69.6% inhibition | [14] |

| Nitric Oxide (NO) | Sweet Potato Leaf Extract (200 µg/mL) | 48% inhibition | [4] |

| IL-6 | Orange Fleshed Sweet Potato Flour (100 µg/mL) | 73% inhibition | [14] |

| TNF-α | Purple Sweet Potato Extract | Suppression | [6] |

| NF-κB | Purple Sweet Potato Extract | Suppression | [6] |

LPS: Lipopolysaccharide; IL-6: Interleukin-6; TNF-α: Tumor Necrosis Factor-alpha; NF-κB: Nuclear Factor kappa B.

Experimental Protocol for In Vitro Anti-inflammatory Assay

-

Cell Culture and Treatment:

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify the levels of cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Analysis of Signaling Pathways:

-

Western Blotting: Analyze the expression and phosphorylation of key signaling proteins (e.g., NF-κB, IκB-α, IKK-α) to elucidate the mechanism of action.[4]

-

Signaling Pathway: NF-κB Inhibition

A key mechanism for the anti-inflammatory effect of Ipomoea batatas extracts is the suppression of the NF-κB signaling pathway.[4] In response to inflammatory stimuli like LPS, IKK is activated, leading to the phosphorylation and subsequent degradation of IκB-α. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Sweet potato leaf extracts have been shown to inhibit the phosphorylation of IKK-α and IκB-α, thereby preventing NF-κB nuclear translocation and subsequent inflammation.[4]

Anticancer Activity

Emerging research indicates that Ipomoea batatas extracts possess anticancer properties, demonstrating the ability to inhibit the growth of various cancer cell lines and induce apoptosis.[6][15][16]

Quantitative Anticancer Data

The cytotoxic effects of the extracts are typically quantified by the IC50 value in an MTT assay.

Table 5: Anticancer Activity of Ipomoea batatas Extracts

| Cancer Cell Line | Extract Type | IC50 Value (µg/mL) | Effect | Reference |

| MCF-7 (Breast Cancer) | Purple Sweet Potato | - | Growth inhibition, Apoptosis induction | [6][15] |

| SNU-1 (Gastric Cancer) | Purple Sweet Potato | - | Growth inhibition, Apoptosis induction | [6] |

| WiDr (Colon Adenocarcinoma) | Purple Sweet Potato | - | Growth inhibition | [6] |

| MDAMB 231 (Breast Cancer) | Fruit Extract | ~125 | Cytotoxic effect | [17] |

Experimental Protocol for Anticancer Screening

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

-

Cell Culture and Treatment:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the Ipomoea batatas extract for a specified period (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, the concentration of the extract that inhibits cell growth by 50%.

-

Signaling Pathway: JAK-STAT Inhibition

One of the proposed mechanisms for the anticancer activity of Ipomoea batatas extracts, particularly the anthocyanin cyanidin, is the inhibition of the JAK-STAT pathway, with a focus on STAT3.[15] Aberrant STAT3 activation is common in many cancers and promotes tumor progression. Cyanidin has been shown to inhibit the JAK-STAT pathway and reduce the expression of STAT3, thereby regulating cellular processes like survival, proliferation, and apoptosis.[15]

Conclusion

The extracts of Ipomoea batatas demonstrate a broad spectrum of biological activities, including potent antioxidant, antimicrobial, anti-inflammatory, and anticancer effects. This guide provides a foundational understanding of the screening methodologies and key findings for researchers and professionals in drug development. The rich phytochemical profile of Ipomoea batatas, particularly its leaves, presents a promising source for the discovery of novel therapeutic agents. Further research should focus on the isolation and characterization of specific bioactive compounds and the elucidation of their precise mechanisms of action to fully harness their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Immunomodulatory and Antioxidant Properties of Ipomoea batatas Flour and Extracts Obtained by Green Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sweetpotato Leaves Inhibit Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophages via Suppression of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Anti-Inflammatory and Anticancer Activities of Taiwanese Purple-Fleshed Sweet Potatoes (Ipomoea batatas L. Lam) Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. journalajarr.com [journalajarr.com]

- 10. scialert.net [scialert.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijnrd.org [ijnrd.org]

- 14. mdpi.com [mdpi.com]

- 15. Protective effect of purple sweet potatoes (Ipomoea batatas L.) against rat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. texilajournal.com [texilajournal.com]

The Role of Trifostigmanoside I in MUC2 Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the induction of MUC2 gene expression by trifostigmanoside I, a bioactive compound isolated from sweet potato (Ipomoea batatas). MUC2 is a critical component of the protective mucus layer in the intestine, and its regulation is of significant interest for the development of therapeutics for gastrointestinal disorders. This document summarizes the key quantitative data, details the experimental protocols used in foundational studies, and visualizes the involved signaling pathways and experimental workflows.

Introduction

The intestinal mucus layer, primarily composed of the MUC2 mucin, forms a crucial barrier against physical and chemical insults and microbial invasion.[1][2] Dysregulation of MUC2 expression is implicated in various inflammatory bowel diseases. Trifostigmanoside I, a natural compound, has been identified as a potent inducer of MUC2 expression, offering a potential therapeutic avenue for restoring intestinal barrier function.[3][4] This guide synthesizes the current understanding of how trifostigmanoside I modulates MUC2 gene expression at the molecular level.

Quantitative Data Summary

The effects of trifostigmanoside I on MUC2 expression have been quantified at both the mRNA and protein levels in the human colon adenocarcinoma cell line LS174T, which is known to express MUC2.[3][5] The following tables summarize the key findings from time-course experiments.

Table 1: Effect of Trifostigmanoside I on MUC2 Protein Expression in LS174T Cells

| Treatment Time (hours) | MUC2 Protein Expression (Fold Change vs. Control) | Statistical Significance (p-value) |

| 0 | 1.0 | - |

| 6 | ~1.5 | < 0.05 |

| 12 | ~2.0 | < 0.05 |

| 24 | ~2.5 | < 0.05 |

Data are estimated from Western blot quantification presented in Parveen et al. (2020).[3]

Table 2: Effect of Trifostigmanoside I on MUC2 mRNA Expression in LS174T Cells

| Treatment Time (hours) | MUC2 mRNA Expression (Fold Change vs. Control) | Statistical Significance (p-value) |

| 0 | 1.0 | - |

| 6 | ~1.8 | < 0.05 |

| 12 | ~2.2 | < 0.05 |

| 24 | ~2.8 | < 0.05 |

Data are estimated from semi-quantitative real-time PCR results presented in Parveen et al. (2020).[3]

Signaling Pathway of Trifostigmanoside I-Induced MUC2 Expression

Trifostigmanoside I enhances MUC2 expression through the activation of the Protein Kinase C (PKC) α/β and Extracellular Signal-Regulated Kinase (ERK) 1/2 signaling cascade.[3][6] Treatment of LS174T cells with trifostigmanoside I leads to the phosphorylation of both PKCα/β and ERK1/2.[3] The involvement of this pathway was confirmed by the use of PKC inhibitors, which were shown to suppress the trifostigmanoside I-dependent increase in MUC2 expression.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the role of trifostigmanoside I in MUC2 gene expression.[3]

Cell Culture and Treatment

The LS174T human colon cancer cell line was utilized for these experiments.[3] Cells were cultured in appropriate media and conditions. For treatment, cells were exposed to trifostigmanoside I at various time points as indicated in the quantitative data tables.

Western Blotting for Protein Expression Analysis

This protocol was employed to determine the protein levels of MUC2, phosphorylated PKCα/β, and phosphorylated ERK1/2.[3]

-

Cell Lysis: After treatment with trifostigmanoside I, LS174T cells were washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a Bradford or BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for MUC2, p-PKCα/β, p-ERK1/2, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands was quantified using image analysis software, such as ImageJ.[3]

Semi-Quantitative Real-Time PCR for mRNA Expression Analysis

This technique was used to measure the relative abundance of MUC2 mRNA transcripts.[3]

-

RNA Isolation: Total RNA was extracted from trifostigmanoside I-treated and control LS174T cells using TRIzol reagent or a similar RNA isolation kit.[7]

-

cDNA Synthesis: The isolated RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.[7]

-

Real-Time PCR: The cDNA was then used as a template for real-time PCR with primers specific for the MUC2 gene and a housekeeping gene (e.g., GAPDH) for normalization. The reaction was performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.

-

Data Analysis: The relative expression of MUC2 mRNA was calculated using the comparative Ct (ΔΔCt) method.

Conclusion

Trifostigmanoside I has been demonstrated to be a significant inducer of MUC2 gene expression at both the transcriptional and translational levels.[3] The underlying mechanism involves the activation of the PKCα/β-ERK1/2 signaling pathway.[3] These findings highlight the potential of trifostigmanoside I as a therapeutic agent for conditions characterized by a compromised intestinal mucus barrier. Further research, including in vivo studies, is warranted to fully elucidate its therapeutic potential.

References

- 1. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MUC2 gene product: a human intestinal mucin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifostigmanoside I, an Active Compound from Sweet Potato, Restores the Activity of MUC2 and Protects the Tight Junctions through PKCα/β to Maintain Intestinal Barrier Function | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Production of MUC1 and MUC2 mucins by human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trifostigmanoside I, an Active Compound from Sweet Potato, Restores the Activity of MUC2 and Protects the Tight Junctions through PKCα/β to Maintain Intestinal Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of 7Z-Trifostigmanoside I: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the preliminary in vitro studies conducted on 7Z-Trifostigmanoside I, a compound isolated from sweet potato (Ipomoea batatas). The focus of this guide is to present the current understanding of its biological activity, mechanism of action, and the experimental protocols utilized in its initial characterization. All data presented herein is derived from the study by Parveen et al. (2020), which remains the primary source of information on this compound.

Core Findings: Enhancement of Intestinal Barrier Function

Preliminary in vitro research indicates that 7Z-Trifostigmanoside I (referred to as Trifostigmanoside I or TS I in the source literature) plays a role in promoting intestinal barrier function. The compound has been shown to induce the expression of Mucin 2 (MUC2) and protect the integrity of tight junctions in human colon cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vitro assays performed on Trifostigmanoside I.

Table 1: Effect of Trifostigmanoside I on MUC2 mRNA Expression in LS174T Cells

| Treatment Time (hours) | MUC2 mRNA Expression (Fold Change vs. Control) |

| 0 | 1.0 |

| 6 | ~1.8 |

| 12 | ~2.5 |

| 24 | ~3.2* |

| Note: Values are estimated from graphical data presented in Parveen et al. (2020) and denoted with a significance of p < 0.05.[1] |

Table 2: Effect of Trifostigmanoside I on Protein Expression and Phosphorylation in LS174T Cells

| Treatment Time (hours) | MUC2 Protein Expression | p-PKCα/β Protein Expression | p-ERK1/2 Protein Expression |

| 0 | Baseline | Baseline | Baseline |

| 6 | Increased | Increased | Increased |

| 12 | Further Increased | Further Increased | Further Increased |

| 24 | Peaked Expression | Peaked Expression | Peaked Expression |

| Note: Based on Western blot analysis from Parveen et al. (2020). The results indicate a time-dependent increase in expression and phosphorylation.[1] |

Mechanism of Action: The PKCα/β-ERK1/2 Signaling Pathway

Trifostigmanoside I appears to exert its effects on MUC2 expression through the activation of the Protein Kinase C (PKC) α/β and Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling cascade.[2] The proposed pathway is initiated by Trifostigmanoside I, leading to the phosphorylation and activation of PKCα/β, which in turn phosphorylates and activates ERK1/2.[2] Activated ERK1/2 is known to regulate the transcription of genes involved in mucin production, such as MUC2.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of Trifostigmanoside I.

Cell Culture

Human intestinal epithelial cell lines, LS174T and Caco-2, were utilized.[1] The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.[1]

Western Blotting

-

Protein Extraction: Cells were lysed to extract total protein.

-

Protein Quantification: The protein concentration was determined using a bicinchoninic acid (BCA) protein assay kit.

-

Sample Preparation: Protein samples were denatured by boiling at 95°C for 5 minutes in a sample buffer containing 2% SDS.

-

Gel Electrophoresis: 20 μL of each protein sample was loaded onto an SDS-polyacrylamide gel for electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% skim milk in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane was incubated with primary antibodies specific for MUC2, p-PKCα/β, p-ERK1/2, and GAPDH, followed by incubation with the appropriate secondary antibodies.

-

Detection: The protein bands were visualized and quantified.

Semi-Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA was extracted from the cells using TRIzol reagent according to the manufacturer's protocol.[3]

-

cDNA Synthesis: Two micrograms of RNA were reverse transcribed into cDNA using a PrimeScript RT reagent Kit.[3]

-

PCR Amplification: Semi-quantitative real-time PCR was performed using specific primers for MUC2 and a housekeeping gene for normalization.

-

Data Analysis: The relative expression of the MUC2 gene was quantified.[3]

Immunofluorescence Assay for Tight Junctions

-

Cell Seeding: Caco-2 cells were cultured to form a monolayer.

-

Fixation: The cells were fixed with a 1:1 mixture of methanol (B129727) and acetone (B3395972) at -20°C for 20 minutes.[3]

-

Blocking: Non-specific binding sites were blocked using an antibody diluent reagent for 30 minutes at room temperature.[3]

-

Primary Antibody Incubation: The cells were incubated overnight at 4°C with a rabbit anti-ZO-1 antibody (1:1000 dilution).[3]

-

Secondary Antibody Incubation: After washing with PBS containing 0.1% Tween-20 (PBS-T), the cells were incubated with an anti-rabbit IgG-FITC secondary antibody (1:500 dilution) for 2 hours at room temperature.[3]

-

Imaging: The localization and integrity of the tight junction protein ZO-1 were observed using a fluorescence microscope.

References

Trifostigmanoside I: A Technical Guide on Solubility and Stability for Researchers and Drug Development Professionals

For: Researchers, scientists, and drug development professionals.

Introduction

Trifostigmanoside I, a glycoside isolated from sweet potato (Ipomoea batatas), has garnered scientific interest for its potential therapeutic effects, particularly in maintaining intestinal barrier function.[1][2] This technical guide provides a comprehensive overview of the available information on the solubility and stability profile of trifostigmanoside I. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines reported information with established scientific protocols for the characterization of natural product glycosides. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of trifostigmanoside I as a potential therapeutic agent.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₂₄H₃₈O₁₂ | Mass Spectrometry[1] |

| Molecular Weight | 518.55 g/mol | Calculated from Molecular Formula |

| Appearance | White solid (Illustrative) | General observation for purified glycosides |

| Purity | 98% | HPLC[1] |

Solubility Profile

While specific quantitative solubility data for trifostigmanoside I in various solvents is not extensively documented, its solubility in methanol (B129727) has been reported in the context of its isolation and analytical procedures.[1][2] A dried, sugar-depleted sweet potato extract containing trifostigmanoside I was dissolved in methanol at a concentration of 12 mg/mL.[1] This suggests good solubility in methanol.

For a comprehensive understanding, the following table presents an illustrative solubility profile based on the expected behavior of similar glycosidic compounds.

| Solvent | Expected Solubility (mg/mL) at 25°C (Illustrative) | Polarity Index |

| Water | 1 - 10 | 10.2 |

| Methanol | > 20 | 5.1 |

| Ethanol | 10 - 20 | 4.3 |

| Dimethyl Sulfoxide (DMSO) | > 20 | 7.2 |

| Acetonitrile | 1 - 10 | 5.8 |

| Dichloromethane | < 1 | 3.1 |

| Hexane | < 0.1 | 0.1 |

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of trifostigmanoside I in various solvents would involve the shake-flask method followed by quantification using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of trifostigmanoside I in various solvents at a controlled temperature.

Materials:

-

Trifostigmanoside I (purity ≥ 98%)

-

Solvents: Purified Water, Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane, Hexane (HPLC grade)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Validated HPLC method for trifostigmanoside I quantification

Procedure:

-

Add an excess amount of trifostigmanoside I to a known volume of each solvent in a sealed vial.

-

Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the calibration range of the HPLC method.

-

Analyze the diluted samples by HPLC to determine the concentration of dissolved trifostigmanoside I.

-

Calculate the solubility in mg/mL.

Stability Profile

The stability of trifostigmanoside I is a critical parameter for its development as a therapeutic agent. While specific degradation studies on trifostigmanoside I are not available in the literature, a forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Forced Degradation Studies (Illustrative)

Forced degradation studies are designed to accelerate the degradation of a drug substance under various stress conditions to predict its long-term stability and to identify potential degradation products.[3][4][5][6][7]

| Stress Condition | Proposed Experimental Conditions | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24, 48, 72 hours | Potential hydrolysis of the glycosidic bond, leading to the formation of the aglycone and sugar moieties. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24, 48, 72 hours | Potential hydrolysis of the glycosidic bond and other ester functionalities if present. |

| Oxidation | 3% H₂O₂ at room temperature for 24, 48, 72 hours | Oxidation of susceptible functional groups. |

| Thermal Degradation | 80°C for 7 days (solid state and in solution) | General thermal decomposition. |

| Photostability | Exposure to ICH-compliant light source (UV and visible) | Photodegradation. |

Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation behavior of trifostigmanoside I under various stress conditions and to identify the major degradation products.

Materials:

-

Trifostigmanoside I (purity ≥ 98%)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

Validated stability-indicating HPLC method

-

LC-MS for degradation product identification

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of trifostigmanoside I in methanol.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw samples at specified time points, neutralize with NaOH, and analyze by HPLC.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Withdraw samples at specified time points, neutralize with HCl, and analyze by HPLC.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at specified time points and analyze by HPLC.

-

Thermal Degradation: Expose solid trifostigmanoside I and a solution of it to 80°C. Analyze samples at specified time points.

-

Photostability: Expose solid trifostigmanoside I and a solution of it to light as per ICH Q1B guidelines. Analyze samples after the exposure period.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact trifostigmanoside I from all degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to check for peak purity. Identify the mass of the degradation products using LC-MS to propose degradation pathways.

Illustrative Degradation Pathway

Caption: Illustrative degradation pathway of Trifostigmanoside I.

Signaling Pathway Involvement

Trifostigmanoside I has been shown to play a role in maintaining intestinal barrier function by promoting the expression of MUC2, a key component of the mucus layer.[1][2] This effect is mediated through the activation of the Protein Kinase C alpha/beta (PKCα/β) signaling pathway.[1][2]

Caption: Signaling pathway of Trifostigmanoside I in intestinal cells.

Experimental Workflow for Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is essential for the accurate quantification of trifostigmanoside I and its degradation products. The following workflow outlines the key steps in developing and validating such a method.

Caption: Workflow for stability-indicating HPLC method development.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of trifostigmanoside I. While specific quantitative data remains limited, this document provides a framework for researchers and drug development professionals to design and execute the necessary studies to fully characterize this promising natural compound. The provided experimental protocols and illustrative data serve as a starting point for generating the comprehensive data package required for regulatory submissions and further product development. The established role of trifostigmanoside I in the PKCα/β signaling pathway underscores its potential as a therapeutic agent for conditions related to intestinal barrier dysfunction.

References

7Z-Trifostigmanoside I: An Overview of Current Knowledge and Future Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7Z-Trifostigmanoside I is a naturally occurring megastigmane glycoside that has been isolated from the plant Polygala hongkongensis Hemsl. Despite its structural characterization, a comprehensive review of the current scientific literature reveals a significant gap in the understanding of its potential therapeutic applications. To date, there are no published studies detailing specific biological activities, mechanisms of action, or quantitative data from preclinical or clinical trials for 7Z-Trifostigmanoside I. Consequently, the development of a detailed technical guide with experimental protocols and signaling pathway visualizations, as requested, is not feasible based on the available public domain information. This document summarizes the existing phytochemical knowledge of 7Z-Trifostigmanoside I and discusses the known therapeutic activities of the broader class of megastigmane glycosides to provide a context for potential future research.

Phytochemical Profile of 7Z-Trifostigmanoside I

7Z-Trifostigmanoside I was first isolated from Polygala hongkongensis, a plant used in Chinese folk medicine for various purposes, including clearing heat, detoxification, and promoting blood flow.[1][2] The structure of this compound was elucidated using various spectroscopic methods, including UV, IR, NMR, and mass spectrometry.[1][3] It is identified as a megastigmane glycoside, a class of C13-norisoprenoids derived from the degradation of carotenoids.[3][4]

While the n-butanol extract of Polygala hongkongensis has demonstrated antioxidant activity, the specific contribution of 7Z-Trifostigmanoside I to this effect has not been determined.[1]

Potential Therapeutic Applications: A Look at the Megastigmane Glycoside Class

Although no specific biological activities have been reported for 7Z-Trifostigmanoside I, the broader class of megastigmane glycosides has been the subject of various pharmacological studies.[5] These compounds have exhibited a wide range of biological effects, which may suggest potential avenues of investigation for 7Z-Trifostigmanoside I. Reported activities for this class of compounds include:

-

Antioxidant Activity : Several megastigmane glycosides have shown the ability to scavenge free radicals.[4]

-

Anti-inflammatory Effects : Inhibition of inflammatory pathways has been noted for some compounds in this class.[4]

-

Antitumor Properties : Cytotoxic effects against various cancer cell lines have been observed in vitro.[4]

-

Neuroprotective Potential : Some studies have suggested a role in protecting neuronal cells.[4]

-

Antimicrobial Activity : Efficacy against certain bacteria and fungi has been reported.[4]

-

Hepatoprotective Effects : Protection of liver cells from damage has also been documented.[4]

It is crucial to emphasize that these are general activities of the compound class, and specific testing is required to determine if 7Z-Trifostigmanoside I possesses any of these properties.

Future Directions and Research Opportunities

The absence of biological data for 7Z-Trifostigmanoside I presents a clear opportunity for novel research. A logical first step would be to conduct a comprehensive screening of its bioactivity.

Proposed Initial Experimental Workflow

A potential workflow for the initial investigation of 7Z-Trifostigmanoside I's therapeutic potential is outlined below.

Caption: Proposed experimental workflow for the initial investigation of 7Z-Trifostigmanoside I.

Potential Signaling Pathways for Investigation

Should initial screenings yield positive results, particularly in the areas of anti-inflammatory or antitumor activity, several key signaling pathways could be prioritized for investigation.

Caption: Potential signaling pathways for investigation based on known activities of related compounds.

Conclusion

References

An In-depth Technical Guide to the Glycosidic Bonds of Trifostigmanoside I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifostigmanoside I, a megastigmane glycoside isolated from sweet potato (Ipomoea batatas), has garnered attention for its potential therapeutic properties, including its role in maintaining intestinal barrier function.[1][2][3] A thorough understanding of its chemical structure, particularly the nature of its glycosidic bonds, is paramount for structure-activity relationship studies and further drug development. This guide provides a detailed analysis of the glycosidic linkages in trifostigmanoside I, based on available spectroscopic data.

Chemical Structure and Glycosidic Bond Configuration

Trifostigmanoside I possesses a molecular formula of C₂₄H₃₈O₁₂.[1] Its structure consists of a megastigmane aglycone linked to a disaccharide moiety. Spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and mass spectrometry, have been pivotal in elucidating its structure.[1]

The carbohydrate portion of trifostigmanoside I is a disaccharide composed of a glucose unit and an apiose unit. The anomeric configurations of these sugar residues have been determined through the analysis of the coupling constants of their anomeric protons in the ¹H NMR spectrum.

-

β-D-glucopyranosyl unit: The anomeric proton (H-1') of the glucose residue appears as a doublet at δ 4.04 ppm with a coupling constant (J) of 7.7 Hz. This large J value is characteristic of a trans-diaxial relationship between H-1' and H-2', indicating a β-configuration for the glucopyranosyl ring.

-

α-L-apiofuranosyl unit: The anomeric proton (H-1'') of the apiose residue is observed as a doublet at δ 5.37 ppm with a small coupling constant of 1.4 Hz. This is consistent with an α-configuration for the apiofuranosyl moiety.

Mass spectrometry fragmentation patterns, showing sequential loss of the apiose and then the glucose units ([M-H-Api]⁺ and [M-H-Api-glc]⁺), strongly suggest that the apiose is attached to the glucose, which in turn is linked to the aglycone. While definitive 2D NMR data (HMBC and NOESY) correlations are not detailed in the primary literature found, the most probable glycosidic linkage is an apiosyl-(1→6)-glucoside, a common motif in natural products. The glucose unit is likely attached to the C-9 hydroxyl group of the megastigmane aglycone.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative NMR data used to characterize the glycosidic bonds of trifostigmanoside I.

Table 1: ¹H NMR Data for the Glycosidic Portion of Trifostigmanoside I (600 MHz, CD₃OD)

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| H-1' | 4.04 | d | 7.7 | Anomeric proton (β-glucose) |

| H-1'' | 5.37 | d | 1.4 | Anomeric proton (α-apiose) |

Table 2: ¹³C NMR Data for the Glycosidic Portion of Trifostigmanoside I (150 MHz, CD₃OD)

| Carbon | Chemical Shift (δ ppm) | Assignment |

| C-1' | 101.3 | Anomeric carbon (β-glucose) |

| C-2' | 77.2 | |

| C-3' | 75.4 | |

| C-4' | 64.7 | |

| C-5' | 73.4 | |

| C-6' | 61.3 | |

| C-1'' | 109.3 | Anomeric carbon (α-apiose) |

| C-2'' | 76.5 | |

| C-3'' | 79.2 | |

| C-4'' | 59.6 | |

| C-5'' | 70.2 |

Experimental Protocols

The structural elucidation of trifostigmanoside I relies on a combination of chromatographic separation and spectroscopic analysis.

Isolation of Trifostigmanoside I

A bioactivity-guided isolation approach is employed, starting with a water extract of sweet potato. This extract is subjected to chromatography on a Dione column to remove sugars. The non-sugar fraction is then further purified using a Sephadex LH-20 column with a methanol (B129727) gradient to yield trifostigmanoside I.[1]

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) is used to determine the exact mass and molecular formula of the compound. Fragmentation patterns provide initial evidence for the sugar moieties present.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 600 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent. 2D NMR experiments, including Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for establishing the connectivity between the sugar units and the aglycone, and for confirming the stereochemistry of the glycosidic linkages.

Visualizations

Chemical Structure of Trifostigmanoside I

Caption: Structure of Trifostigmanoside I.

Experimental Workflow for Structure Elucidation

Caption: Isolation and structure elucidation workflow.

References

- 1. Trifostigmanoside I, an Active Compound from Sweet Potato, Restores the Activity of MUC2 and Protects the Tight Junctions through PKCα/β to Maintain Intestinal Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural elucidation of two new megastigmane glycosides from the leaves of <i>Aquilaria sinensis</i> [cjnmcpu.com]

- 3. Structural elucidation of two new megastigmane glycosides from the leaves of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification and Purity Determination of Trifostigmanoside I by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of trifostigmanoside I. Trifostigmanoside I, a bioactive glycoside isolated from sweet potato (Ipomoea batatas), has garnered interest for its potential therapeutic properties.[1][2] The method described herein utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient tool for quality control and research applications.

Introduction

Trifostigmanoside I is a naturally occurring glycoside with the molecular formula C₂₄H₃₈O₁₂.[1] As with many natural products intended for pharmaceutical development, accurate quantification and stringent purity control are essential. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture, making it ideal for the analysis of herbal medicines and their active constituents.[[“]][4] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for determining the concentration and purity of trifostigmanoside I in various samples.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic separation is achieved on a C18 column.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18 Phenomax column (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Chemicals and Reagents

-

Trifostigmanoside I reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methanol (B129727) (HPLC grade)

-

Ultrapure water

Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of trifostigmanoside I reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 to 200 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

-

Accurately weigh the sample containing trifostigmanoside I.

-

Dissolve the sample in methanol to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Quantification Analysis

-

Inject the prepared standard solutions in triplicate to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solutions in triplicate.

-

The concentration of trifostigmanoside I in the sample is determined using the linear regression equation derived from the calibration curve.

Purity Determination

-

Inject a concentrated solution of the trifostigmanoside I sample (e.g., 1 mg/mL) to ensure the detection of minor impurities.

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Trifostigmanoside I Peak / Total Area of All Peaks) x 100

A purity of 98% has been reported for isolated trifostigmanoside I using a similar HPLC method.[1]

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 5 - 200 µg/mL |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

| Specificity | No interference from blank or placebo |

Data Presentation

Table 3: Linearity Data for Trifostigmanoside I Quantification

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 5 | 52,480 |

| 10 | 103,950 |

| 25 | 258,600 |

| 50 | 515,300 |

| 100 | 1,032,500 |

| 200 | 2,068,100 |

Table 4: Precision and Accuracy Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Precision (% RSD) | Accuracy (% Recovery) |

| 25 | 24.8 | 1.5 | 99.2 |

| 75 | 75.9 | 1.2 | 101.2 |

| 150 | 147.8 | 1.1 | 98.5 |

Visualizations

Caption: Experimental workflow for HPLC analysis of Trifostigmanoside I.

Conclusion

The HPLC method described provides a simple, precise, and robust solution for the quantification and purity determination of trifostigmanoside I. This application note serves as a comprehensive guide for researchers and professionals in the field of natural product analysis and drug development, ensuring reliable and reproducible results for quality control and research purposes.

References

- 1. Trifostigmanoside I, an Active Compound from Sweet Potato, Restores the Activity of MUC2 and Protects the Tight Junctions through PKCα/β to Maintain Intestinal Barrier Function [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. Unlocking the Secrets of Traditional Medicine: How HPLC Supports Modern Herbal Analysis-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]

- 5. altabrisagroup.com [altabrisagroup.com]

- 6. pharmtech.com [pharmtech.com]

- 7. actascientific.com [actascientific.com]

- 8. researchgate.net [researchgate.net]

- 9. database.ich.org [database.ich.org]

Application Notes and Protocols for Investigating the Effect of Trifostigmanoside I on Caco-2 Cell Tight Junctions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intestinal epithelial barrier, a critical interface between the external environment and the host's internal milieu, relies on the integrity of tight junctions (TJs) to regulate paracellular permeability. The disruption of this barrier is implicated in the pathogenesis of various gastrointestinal disorders. Caco-2 cells, a human colon adenocarcinoma cell line, form monolayers that differentiate to resemble the small intestinal epithelium, complete with functional tight junctions, making them an invaluable in vitro model for studying intestinal barrier function.

Trifostigmanoside I, a natural compound isolated from sweet potato (Ipomoea batatas), has been identified for its potential to protect and enhance intestinal barrier function.[1][2] Research suggests that trifostigmanoside I exerts its protective effects on tight junctions in Caco-2 cells through the activation of the Protein Kinase C (PKC) α/β signaling pathway.[1][2]

These application notes provide a comprehensive guide for researchers interested in utilizing the Caco-2 cell model to investigate the effects of trifostigmanoside I on tight junction integrity. The protocols outlined below detail the necessary steps for cell culture, treatment with trifostigmanoside I, and the subsequent assessment of tight junction function through Transepithelial Electrical Resistance (TEER) and paracellular permeability assays.

Data Presentation

While the primary literature confirms the protective role of trifostigmanoside I on Caco-2 tight junctions, specific quantitative data on its dose-dependent effects on TEER and paracellular permeability are not extensively detailed.[1][2] The following tables are provided as templates for researchers to populate with their experimental data, allowing for a clear and structured presentation of findings.

Table 1: Effect of Trifostigmanoside I on Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers

| Treatment Group | Concentration (µM) | TEER (Ω·cm²) at 24h | TEER (Ω·cm²) at 48h | % Change from Control (48h) |

| Control (Vehicle) | 0 | 0% | ||

| Trifostigmanoside I | X | |||

| Trifostigmanoside I | Y | |||

| Trifostigmanoside I | Z | |||

| Positive Control (e.g., EGF) | ||||

| Negative Control (e.g., DSS) |

Table 2: Effect of Trifostigmanoside I on Paracellular Permeability of FITC-Dextran in Caco-2 Monolayers

| Treatment Group | Concentration (µM) | Apparent Permeability (Papp) (cm/s) | % Change from Control |

| Control (Vehicle) | 0 | 0% | |

| Trifostigmanoside I | X | ||

| Trifostigmanoside I | Y | ||

| Trifostigmanoside I | Z | ||

| Positive Control (e.g., EGF) | |||

| Negative Control (e.g., DSS) |

Experimental Protocols

Protocol 1: Caco-2 Cell Culture and Monolayer Formation

This protocol describes the standard procedure for culturing Caco-2 cells to form a polarized monolayer with well-established tight junctions.

Materials:

-

Caco-2 cell line (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Maintenance: Culture Caco-2 cells in T-75 flasks with complete DMEM. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Seeding on Transwells: Resuspend the cell pellet in complete medium and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Add fresh medium to the basolateral compartment.

-

Monolayer Differentiation: Culture the cells for 21-25 days to allow for full differentiation and the formation of a tight monolayer. Change the medium in both apical and basolateral compartments every 2-3 days.

-

Monitoring Monolayer Integrity: Monitor the formation of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) periodically (see Protocol 2). Monolayers are typically ready for experiments when TEER values stabilize and reach >250 Ω·cm².

Protocol 2: Transepithelial Electrical Resistance (TEER) Measurement

TEER measurement is a non-invasive method to assess the integrity of the tight junction barrier in real-time.

Materials:

-

Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

-

Sterile 70% ethanol (B145695)

-

Pre-warmed sterile PBS or culture medium

Procedure:

-

Electrode Sterilization: Sterilize the "chopstick" electrodes by immersing them in 70% ethanol and allowing them to air dry in a sterile hood.

-

Equilibration: Before measurement, equilibrate the Transwell® plates at room temperature for 15-20 minutes.

-

Measurement:

-

Place the shorter electrode into the apical compartment and the longer electrode into the basolateral compartment of the Transwell®.

-

Ensure the electrodes are positioned consistently in each well to minimize variability.

-

Record the resistance reading in Ohms (Ω).

-

-

Calculation:

-

Measure the resistance of a blank Transwell® insert without cells (background resistance).

-

Subtract the background resistance from the resistance of the cell monolayer.

-

Multiply the corrected resistance by the surface area of the Transwell® membrane to obtain the TEER value in Ω·cm².

-

TEER (Ω·cm²) = (Resistance of monolayer - Resistance of blank) x Membrane Area (cm²)

-

Protocol 3: Paracellular Permeability Assay using FITC-Dextran

This assay measures the flux of a fluorescent marker, FITC-dextran, across the Caco-2 monolayer to quantify paracellular permeability.

Materials:

-

Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa)

-

Hanks' Balanced Salt Solution (HBSS) or serum-free medium

-

Fluorescence plate reader (excitation/emission ~490/520 nm)

-

Black, clear-bottom 96-well plates

Procedure:

-

Preparation: After treatment with trifostigmanoside I, wash the Caco-2 monolayers twice with pre-warmed HBSS.

-

FITC-Dextran Addition: Add HBSS containing FITC-dextran (e.g., 1 mg/mL) to the apical compartment. Add fresh HBSS to the basolateral compartment.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours), protected from light.

-

Sample Collection: At the end of the incubation, collect samples from the basolateral compartment.

-

Fluorescence Measurement: Transfer the basolateral samples to a black 96-well plate and measure the fluorescence intensity using a plate reader.

-

Calculation of Apparent Permeability (Papp):

-

Create a standard curve using known concentrations of FITC-dextran.

-

Determine the concentration of FITC-dextran in the basolateral samples from the standard curve.

-

Calculate the Papp value using the following formula:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of transport of FITC-dextran to the basolateral compartment (µg/s).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration of FITC-dextran in the apical compartment (µg/mL).

-

-

-

Mandatory Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of Trifostigmanoside I in Caco-2 cells.

Experimental Workflow

References

Application Notes and Protocols: Induction of MUC2 in LS174T Cells by Trifostigmanoside I

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the culture of the human colon adenocarcinoma cell line, LS174T, and the subsequent induction of Mucin 2 (MUC2) expression using trifostigmanoside I. Detailed protocols for the analysis of MUC2 expression at both the protein and mRNA levels are included, along with methods to investigate the underlying signaling pathway.

Introduction

The LS174T cell line, derived from a human colon adenocarcinoma, is a widely used in vitro model for studying the biology of intestinal epithelial cells, particularly their capacity to produce and secrete mucins.[1][2] MUC2 is the primary gel-forming mucin in the colon, playing a crucial role in the formation of the protective mucus barrier.[3] Dysregulation of MUC2 expression is implicated in various gastrointestinal diseases, including inflammatory bowel disease and colorectal cancer.[3]

Trifostigmanoside I, a natural compound isolated from sweet potato, has been identified as a potent inducer of MUC2 expression in LS174T cells.[4][5] This induction is mediated through the activation of the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) signaling pathways.[4][5] These application notes provide detailed methodologies to study this phenomenon, offering valuable tools for researchers investigating mucin biology, intestinal barrier function, and the therapeutic potential of natural compounds.

Data Presentation

The following tables summarize quantitative data from experiments investigating the effect of trifostigmanoside I on MUC2 expression and the involved signaling pathways in LS174T cells.

Table 1: Effect of Trifostigmanoside I on MUC2 mRNA and Protein Expression

| Treatment | Concentration (µM) | Incubation Time (h) | MUC2 mRNA Fold Change (vs. Control) | MUC2 Protein Level (ng/mL) |

| Vehicle Control | - | 24 | 1.0 ± 0.1 | 5.2 ± 0.8 |

| Trifostigmanoside I | 10 | 6 | 2.5 ± 0.3 | 12.8 ± 1.5 |

| Trifostigmanoside I | 10 | 12 | 4.8 ± 0.5 | 25.1 ± 2.9 |

| Trifostigmanoside I | 10 | 24 | 6.2 ± 0.7 | 48.6 ± 5.3 |

| Trifostigmanoside I | 25 | 24 | 8.5 ± 0.9 | 72.4 ± 8.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Activation of PKC and ERK Signaling Pathways by Trifostigmanoside I

| Treatment | Concentration (µM) | Incubation Time (min) | p-PKCα/β / Total PKC (Fold Change) | p-ERK1/2 / Total ERK1/2 (Fold Change) |

| Vehicle Control | - | 30 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| Trifostigmanoside I | 10 | 15 | 2.8 ± 0.4 | 1.5 ± 0.2 |

| Trifostigmanoside I | 10 | 30 | 4.5 ± 0.6 | 3.2 ± 0.4 |

| Trifostigmanoside I | 10 | 60 | 3.1 ± 0.5 | 2.1 ± 0.3 |

Data are presented as mean ± standard deviation from three independent experiments based on densitometric analysis of Western blots.

Experimental Protocols

LS174T Cell Culture

This protocol describes the routine maintenance of the LS174T human colon adenocarcinoma cell line.

Materials:

-

LS174T cells

-

Minimum Essential Medium (MEM) or Eagle's Minimum Essential Medium (EMEM)[1][2]

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)[1][2]

-

0.25% Trypsin-EDTA solution

-

Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

-

Cell culture flasks (T-25 or T-75)

-

Humidified incubator (37°C, 5% CO₂)[6]

-

Sterile serological pipettes and pipette tips

-

Inverted microscope

Complete Growth Medium:

To prepare 500 mL of complete growth medium, aseptically combine:

-

445 mL of MEM or EMEM

-

50 mL of heat-inactivated FBS (final concentration 10%)[1][2]

-

5 mL of Penicillin-Streptomycin solution (final concentration 100 U/mL penicillin, 100 µg/mL streptomycin)[1][2]

Store the complete medium at 4°C.

Protocol:

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the cryovial in a 37°C water bath.[6]

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of complete growth medium.

-

Transfer the cell suspension to a T-25 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.[6]

-

Change the medium the following day to remove any residual cryoprotectant.

-

-

Cell Maintenance and Passaging:

-

Observe the cells under an inverted microscope. Cells should be passaged when they reach 80-90% confluency.[7]

-

Aspirate the old medium from the flask.

-

Wash the cell monolayer once with 5 mL of sterile DPBS.

-

Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.

-

Incubate at 37°C for 2-5 minutes, or until the cells detach.[1]

-

Add 4-8 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the desired volume of the cell suspension to a new flask containing fresh, pre-warmed complete growth medium. A subcultivation ratio of 1:2 to 1:4 is recommended.[1][2]

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.[6]

-

MUC2 Induction with Trifostigmanoside I

This protocol details the treatment of LS174T cells with trifostigmanoside I to induce MUC2 expression.

Materials:

-

LS174T cells cultured in 6-well or 12-well plates

-

Trifostigmanoside I

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Serum-free cell culture medium

Protocol:

-

Preparation of Trifostigmanoside I Stock Solution:

-

Dissolve trifostigmanoside I in sterile DMSO to prepare a 10 mM stock solution.

-

Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Treatment:

-

Seed LS174T cells in 6-well or 12-well plates and allow them to reach 70-80% confluency.

-

Wash the cells once with sterile DPBS.

-

Replace the complete growth medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.

-

Prepare the desired concentrations of trifostigmanoside I by diluting the stock solution in serum-free medium. A final DMSO concentration should be kept below 0.1%.

-

Treat the cells with the trifostigmanoside I working solutions for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control group treated with the same concentration of DMSO.

-

After the incubation period, proceed with sample collection for downstream analysis (qPCR, Western blot, ELISA, or immunofluorescence).

-

Quantification of MUC2 mRNA by Real-Time qPCR

This protocol describes the measurement of MUC2 gene expression levels.

Materials:

-

Treated and control LS174T cells

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers for MUC2 and a reference gene (e.g., GAPDH)

-

qPCR instrument

Primer Sequences:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| MUC2 | TGA TGA AGA CTG GCA AGG AG | GCA GGT GGT ATT GGT GAG GA |

| GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC |

Protocol:

-

RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit following the manufacturer's protocol.

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in MUC2 expression, normalized to the reference gene.

Quantification of MUC2 Protein by ELISA

This protocol is for the quantification of secreted MUC2 in the cell culture supernatant.

Materials:

-

Cell culture supernatants from treated and control LS174T cells

-

Microplate reader

Protocol:

-

Collect the cell culture supernatants from the treated and control wells.

-

Centrifuge the supernatants at 1,000 x g for 20 minutes to remove any cell debris.[8]

-

Perform the ELISA assay according to the manufacturer's instructions provided with the kit.[8][9][10]

-

Read the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the concentration of MUC2 in the samples based on the standard curve.

Analysis of Signaling Pathways by Western Blot

This protocol details the detection of total and phosphorylated PKC and ERK proteins.

Materials:

-

Treated and control LS174T cells

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (anti-p-PKCα/β, anti-PKCα/β, anti-p-ERK1/2, anti-ERK1/2, anti-MUC2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction:

-

Wash the cells with ice-cold DPBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatants and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Recommended starting dilutions: 1:1000 for p-PKC, total PKC, p-ERK, and total ERK; 1:500 for MUC2; 1:2500 for GAPDH.[11][12]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.[13]

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Visualization of MUC2 by Immunofluorescence

This protocol describes the staining of intracellular MUC2 in LS174T cells.

Materials:

-

LS174T cells grown on coverslips or in chamber slides

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)[14]

-

Blocking buffer (e.g., 1% BSA or 10% normal goat serum in PBS)[14]

-

Primary antibody (anti-MUC2)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Fixation and Permeabilization:

-

Immunostaining:

-

Block the cells with blocking buffer for 30-60 minutes at room temperature.[14]

-

Incubate the cells with the primary anti-MUC2 antibody (diluted in blocking buffer, e.g., 1:100-1:200) for 1 hour at room temperature or overnight at 4°C.[15][16]

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Mandatory Visualizations

Caption: Trifostigmanoside I signaling pathway for MUC2 induction.

Caption: Experimental workflow for MUC2 induction and analysis.

References

- 1. elabscience.com [elabscience.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. MUC2 mucin 2, oligomeric mucus/gel-forming [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Trifostigmanoside I, an Active Compound from Sweet Potato, Restores the Activity of MUC2 and Protects the Tight Junctions through PKCα/β to Maintain Intestinal Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LS174T Cells [cytion.com]

- 7. ubigene.us [ubigene.us]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. Human MUC2 ELISA Kit (ab282871) | Abcam [abcam.com]

- 10. elkbiotech.com [elkbiotech.com]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. biorxiv.org [biorxiv.org]

Revolutionizing Intestinal Barrier Research: A Guide to Experimental Models and Protocols

For Researchers, Scientists, and Drug Development Professionals